Methyl 3-(furfurylthio)propionate
Overview
Description
Methyl 3-(furfurylthio)propionate is an organic compound with the chemical formula C9H12O3S. It is known for its floral and earthy aroma, making it a valuable component in the flavor and fragrance industry . This compound is also referred to as methyl furfuyl mercaptopropionate and has a molecular weight of 200.25 g/mol .
Mechanism of Action
Target of Action
Methyl 3-(furfurylthio)propionate is primarily used as a flavouring agent . Its primary targets are the olfactory receptors in the nasal cavity, which are responsible for the sense of smell. When these receptors interact with the compound, they send signals to the brain, resulting in the perception of a specific aroma.
Pharmacokinetics
As a flavouring agent, it is generally recognized as safe (gras) by the joint fao/who expert committee on food additives (jecfa)
Biochemical Analysis
Biochemical Properties
Methyl 3-(furfurylthio)propionate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to the modulation of their catalytic activity, affecting the overall metabolic processes .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in oxidative stress response, thereby impacting the cellular redox state. Additionally, this compound can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby altering cellular function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The compound can also influence metabolic flux, altering the levels of key metabolites within the cell. These changes can impact overall cellular metabolism and function, highlighting the complex interplay between this compound and cellular metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall biological effects, with different tissues exhibiting varying levels of accumulation and response .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can impact mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(furfurylthio)propionate can be synthesized through various chemical reactions. One common method involves the esterification of 3-(furfurylthio)propionic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(furfurylthio)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the furfurylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted propionates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(furfurylthio)propionate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methylthio)propionate
- Methyl 3-(ethylthio)propionate
- Methyl 3-(phenylthio)propionate
Uniqueness
Methyl 3-(furfurylthio)propionate is unique due to its furfurylthio group, which imparts distinct aromatic properties compared to other similar compounds. This makes it particularly valuable in the flavor and fragrance industry, where specific aroma profiles are essential .
Properties
IUPAC Name |
methyl 3-(furan-2-ylmethylsulfanyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-11-9(10)4-6-13-7-8-3-2-5-12-8/h2-3,5H,4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXNUXUTQGTBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869225 | |
Record name | Methyl 3-{[(furan-2-yl)methyl]sulfanyl}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to amber coloured liquid; Earthy sweet aroma | |
Record name | Methyl 3-(furfurylthio)propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | Methyl 3-(furfurylthio)propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.167-1.173 (20°) | |
Record name | Methyl 3-(furfurylthio)propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2071/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94278-26-9 | |
Record name | Methyl 3-[(2-furanylmethyl)thio]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94278-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(furfurylthio)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-(furfurylthio)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-(FURFURYLTHIO)PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1387H8Y3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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